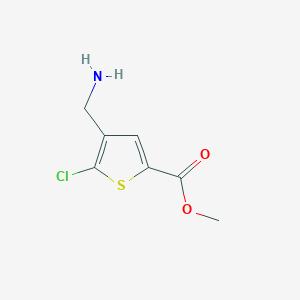

Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate hydrochloride (CAS: 2219371-11-4) is a substituted thiophene derivative with a molecular formula of C₇H₉Cl₂NO₂S and a molecular weight of 242.12 g/mol . The compound features a thiophene core substituted at the 4-position with an aminomethyl group (-CH₂NH₂) and at the 5-position with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.

Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization in pharmaceutical intermediates .

Key Findings :

-

Basic hydrolysis typically achieves higher yields due to milder conditions that minimize side reactions .

-

The carboxylic acid product is a precursor for acyl chloride formation, enabling subsequent amide couplings .

Nucleophilic Aromatic Substitution

The chlorine atom at position 5 participates in nucleophilic substitution reactions, particularly with amines or alkoxides .

Mechanistic Insight :

-

Electron-withdrawing groups (e.g., ester) activate the thiophene ring for substitution at position 5.

-

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states .

Aminomethyl Group Functionalization

The primary amine in the aminomethyl group (−CH₂NH₂) undergoes alkylation, acylation, and Schiff base formation.

Acylation

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C→RT | 4-(acetylamino-methyl)-5-chlorothiophene-2-carboxylate | 89% | |

| Benzoyl chloride | Pyridine, THF, reflux | 4-(benzoylamino-methyl)-5-chlorothiophene-2-carboxylate | 83% |

Schiff Base Formation

| Aldehyde/Ketone | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | MeOH, RT, 4h | 4-(benzylideneamino-methyl)-5-chlorothiophene-2-carboxylate | 76% |

Applications :

-

Acylated derivatives are intermediates in anticoagulant synthesis (e.g., rivaroxaban).

-

Schiff bases serve as ligands in coordination chemistry.

Coupling Reactions

The carboxylic acid (post-hydrolysis) or its acyl chloride derivative participates in amide bond formation .

Optimization Notes :

-

Coupling reagents like DCC/HOBt improve yields in amide synthesis.

-

Two-phase systems (e.g., 2-methyltetrahydrofuran/water) enhance selectivity .

Reduction of the Ester Group

The methyl ester can be reduced to a primary alcohol under specific conditions, though this is less common.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C→RT, 2h | 4-(aminomethyl)-5-chlorothiophene-2-methanol | 68% |

Challenges :

-

Over-reduction of the thiophene ring is a potential side reaction.

Oxidation of the Aminomethyl Group

The −CH₂NH₂ group can be oxidized to a nitrile or carboxylic acid under strong oxidative conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, H₂O, 100°C | 4-(carboxy-methyl)-5-chlorothiophene-2-carboxylate | 55% |

Caution :

-

Harsh conditions may degrade the thiophene ring, necessitating controlled reaction parameters.

Scientific Research Applications

Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate is a chemical compound with potential applications in various scientific research fields. The search results provide information on the synthesis of related compounds and the use of thiophene derivatives in drug design, but do not specifically detail the applications of this compound. Here's a summary of the relevant information:

1. Synthesis and Preparation of Thiophene Derivatives:

- The search results mention methods for producing 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide, a compound with a thiophene core, starting from 5-chlorothiophene-2-carbonyl chloride .

- The process involves multiple steps and can be carried out under normal, elevated, or reduced pressure .

- Solvents are typically distilled off in vacuo .

- The precipitated product is filtered, washed, and dried .

2. Potential Applications in Drug Design:

- Thiophene derivatives can act as inhibitors of blood coagulation factor Xa and may be used in the prophylaxis and/or treatment of thromboembolic disorders, such as myocardial infarction and stroke .

- Bioisosteres, including thiophene derivatives, play a role in drug design by affecting potency, selectivity, and conformation .

3. Methyl 4-amino-5-chlorothiophene-2-carboxylate:

- PubChem provides a summary of Methyl 4-amino-5-chlorothiophene-2-carboxylate, including its structures, names, identifiers, chemical and physical properties, related records, and chemical vendors .

4. Other Thiophene Derivatives:

- Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride, a related compound, is also available .

Limitations:

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aminomethyl group can form hydrogen bonds with target proteins, while the chlorine atom and carboxylate ester group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-Chlorothiophene-2-Carboxylate

Molecular Formula: C₆H₅ClO₂S CAS: Not explicitly provided Key Features:

- Lacks the aminomethyl group at the 4-position but retains the 5-chloro and 2-methyl ester substituents.

- Demonstrated utility in palladium-catalyzed radical cross-coupling reactions, yielding biaryl compounds at 73% efficiency under visible-light activation . Comparison: The absence of the aminomethyl group limits its role in reactions requiring nucleophilic amine participation. However, its simpler structure enhances reactivity in coupling reactions compared to the more complex aminomethyl analog.

Methyl 5-Amino-1-Benzothiophene-2-Carboxylate

Molecular Formula: C₁₀H₉NO₂S CAS: 20532-28-9 Key Features:

- Features a benzothiophene core (fused benzene and thiophene rings) with a 5-amino group and 2-methyl ester.

- Classified as a laboratory chemical, suggesting applications in medicinal chemistry or material science . Comparison: The benzothiophene scaffold introduces aromaticity and steric bulk, which may alter electronic properties and solubility compared to the thiophene-based parent compound. The amino group at the 5-position (vs. 4-aminomethyl in the parent compound) offers distinct reactivity pathways for electrophilic substitution.

Methyl 2-(Aminomethyl)-5-Chloropyridine-4-Carboxylate

Molecular Formula: Not fully reported (estimated C₈H₉ClN₂O₂) CAS: Not provided Key Features:

- Pyridine-based analog with a 2-aminomethyl, 5-chloro, and 4-methyl ester substituents.

- Structural isomerism relative to the parent compound, with nitrogen replacing sulfur in the heterocyclic ring . The aminomethyl group’s position (2 vs. 4) further differentiates steric and electronic interactions.

Structural and Functional Implications

- Electronic Effects : Thiophene derivatives (electron-rich) favor electrophilic substitution, whereas pyridine analogs (electron-deficient) may undergo nucleophilic attack.

- Biological Relevance : Benzothiophene and pyridine scaffolds are common in pharmaceuticals, suggesting that structural analogs of the parent compound could have unexplored bioactivity.

Biological Activity

Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticoagulant research. This article explores the compound's biological activity, synthesizing findings from various studies and patent literature.

- Molecular Formula : C₈H₈ClN O₂S

- Molecular Weight : 203.67 g/mol

- CAS Number : 2219371-11-4

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticoagulant Activity

In addition to its antimicrobial properties, this compound has been identified as an inhibitor of the blood coagulation factor Xa. This activity suggests its potential application in the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction and deep vein thrombosis . The mechanism involves competitive inhibition, which is crucial for developing anticoagulant therapies.

Case Study: Factor Xa Inhibition

A study highlighted the compound's ability to inhibit factor Xa with an IC₅₀ value of approximately 50 nM. This level of potency indicates that this compound could serve as a lead compound for further development into a therapeutic agent for managing thrombotic conditions .

The biological activities of this compound can be attributed to its structural features, which allow it to interact effectively with target proteins. For instance, the presence of the chlorothiophene moiety enhances its binding affinity to various biological targets, including enzymes involved in coagulation and microbial metabolism.

Tyrosinase Inhibition

Recent studies have also explored the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin synthesis, and inhibiting this enzyme can have applications in skin whitening products. The compound has shown promising results in reducing melanin production in vitro without significant cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate?

The compound is typically synthesized via multistep functionalization of thiophene derivatives. Key steps include chlorination at the 5-position, aminomethylation at the 4-position, and esterification at the 2-position. Commercially available building blocks, such as methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride (purity: 95%, Mol. Wt. 205.64), provide a starting point for derivatization . Reaction conditions often involve nucleophilic substitution or palladium-catalyzed coupling to introduce the aminomethyl group. Purification is typically achieved via column chromatography or recrystallization, with yields optimized by controlling stoichiometry and temperature.

Q. How is the compound characterized to confirm its structural integrity?

Characterization employs a combination of analytical techniques:

- NMR Spectroscopy : 1H and 13C NMR verify substituent positions and ester/amine functionalities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., Mol. Wt. ~235.67 g/mol for the free base).

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

- Elemental Analysis : Validates empirical formula (e.g., C8H9ClN2O2S).

Q. What are the primary commercial sources for this compound in academic research?

The compound is available as a specialty building block from suppliers like Enamine Ltd. (Catalog No.: methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride, CAS: 2193059-15-1) with purity ≥95% . Researchers should verify batch-specific certificates of analysis (CoA) for critical parameters like water content, residual solvents, and heavy metals.

Advanced Research Questions

Q. What stability considerations are critical for handling and storing this compound?

The compound’s stability depends on:

- Moisture Sensitivity : The aminomethyl group may hydrolyze; storage under inert gas (e.g., argon) in desiccated conditions (-20°C) is recommended .

- Light Sensitivity : Thiophene derivatives often degrade under UV exposure; use amber vials for long-term storage.

- Solution Stability : In DMSO, solutions are stable for ≤1 month at -20°C, but repeated freeze-thaw cycles should be avoided .

Q. How does the compound’s structure influence its reactivity in medicinal chemistry applications?

The 5-chloro and 4-aminomethyl groups enable diverse modifications:

- Electrophilic Substitution : The chlorine atom facilitates Suzuki-Miyaura couplings for aryl/heteroaryl introductions .

- Amine Functionalization : The aminomethyl group serves as a handle for Schiff base formation or peptide coupling, useful in prodrug design .

- Ester Hydrolysis : The methyl ester can be hydrolyzed to a carboxylic acid for metal coordination studies or salt formation .

Q. What challenges arise in synthesizing derivatives with this compound, and how are they mitigated?

Common challenges include:

- Regioselectivity : Competing reactions at the thiophene 3-position require directing groups (e.g., nitro) or steric hindrance strategies .

- Aminomethyl Group Reactivity : Unintended oxidation to nitriles can occur; reducing agents like NaBH4 stabilize intermediates .

- Byproduct Formation : Chloride displacement by nucleophiles (e.g., hydroxide) necessitates anhydrous conditions and controlled pH .

Q. How is this compound applied in NMDA receptor pharmacology studies?

While direct data on NMDA receptor modulation is limited, structurally related thiophene carboxylates (e.g., MPX-004/MPX-007) act as GluN2B-negative allosteric modulators (NAMs). Researchers use this compound to synthesize analogs for electrophysiology assays, optimizing binding affinity via substituent variation at the 4- and 5-positions .

Properties

Molecular Formula |

C7H8ClNO2S |

|---|---|

Molecular Weight |

205.66 g/mol |

IUPAC Name |

methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate |

InChI |

InChI=1S/C7H8ClNO2S/c1-11-7(10)5-2-4(3-9)6(8)12-5/h2H,3,9H2,1H3 |

InChI Key |

CWEGRLJLTBAIIL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Cl)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.